![molecular formula C21H22N4O4 B2503552 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2-ethoxyphenyl)urea CAS No. 1797639-52-1](/img/structure/B2503552.png)

1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2-ethoxyphenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

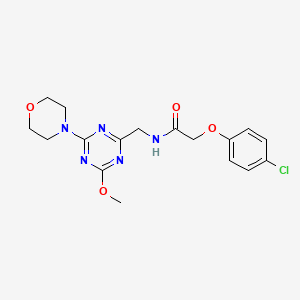

The compound 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2-ethoxyphenyl)urea is a chemically synthesized molecule that appears to be designed for biological activity, potentially as an inhibitor of certain enzymes. While the provided papers do not directly discuss this specific compound, they do provide insight into the synthesis and properties of structurally related ureas, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds, such as the flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, involves optimizing the spacer length between pharmacophoric moieties and testing compounds with greater conformational flexibility . Similarly, the synthesis of 1,3-disubstituted ureas with pyrazole and (adamantan-1-yl)methyl fragments is achieved by reacting 1-(isocyanatomethyl)adamantane with aminopyrazoles under mild conditions . These methods suggest that the synthesis of the compound would likely involve a multi-step process, carefully selecting reagents and conditions to construct the urea core and attach the appropriate substituents.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The papers indicate that the spatial arrangement of the substituents and the length of the connecting chains can significantly affect the interaction with biological targets . The compound of interest contains a dihydrobenzodioxin moiety and an ethoxyphenyl group, which suggests that it may have been designed to fit into specific binding sites of target enzymes, potentially enhancing its inhibitory activity.

Chemical Reactions Analysis

While the provided papers do not detail the chemical reactions specific to the compound , they do highlight the importance of the urea functionality in biological interactions . Ureas are known to participate in hydrogen bonding, which is a key interaction in enzyme inhibition. The presence of the pyrazolyl group in the compound may also suggest additional reactivity, such as the formation of coordination complexes with metal ions or involvement in redox reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility and inhibitory activity, are influenced by their structural features . The solubility in water and the inhibitory potency against enzymes like human soluble epoxide hydrolase (sEH) are reported for related compounds . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. The specific substituents and structural rigidity of the compound would be expected to play a significant role in its solubility and biological activity.

Applications De Recherche Scientifique

Phenolic Derivatives and Biological Activities

Phenolic compounds derived from natural sources, such as "Wigandia urens," have shown weak activity against the chemokine receptor CCR5, which is crucial for understanding molecular interactions in immunological responses and potential therapeutic applications (Cao et al., 2003). This suggests that similar phenolic compounds, including the one , could be explored for their biological activities and potential applications in drug discovery.

Synthesis and Material Science

The synthesis of low molecular weight salt hydrogelators, as discussed by Lloyd and Steed (2011), provides insights into the chemical manipulation of urea derivatives to tune the physical properties of materials (Lloyd & Steed, 2011). The ability to influence the rheology and morphology of gels through the anion identity offers a pathway to developing new materials with specific characteristics, potentially applicable to the compound of interest.

Metabolism and Pharmacokinetics

The study on the metabolism of antioxidant and chemopreventive compounds, such as ellagitannins and their microbiota-derived metabolites (urolithins), highlights the importance of understanding the metabolic fate of complex organic molecules (González‐Sarrías et al., 2009). This research can inform the pharmacokinetic properties of similar compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for drug development processes.

Antimicrobial Activities

The synthesis and evaluation of antimicrobial activities of certain heterocyclic compounds, such as 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, offer a perspective on the potential antimicrobial properties of structurally related molecules (Sharma, Sharma, & Rane, 2004). This suggests that the compound could be investigated for its efficacy against various pathogens, contributing to the development of new antimicrobial agents.

Propriétés

IUPAC Name |

1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-(2-ethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c1-2-27-18-8-4-3-7-17(18)24-21(26)23-15-11-22-25(12-15)13-16-14-28-19-9-5-6-10-20(19)29-16/h3-12,16H,2,13-14H2,1H3,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHRQPIFBKYXHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2503469.png)

![2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2503470.png)

![4,7-Dimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2503476.png)

![4-bromo-2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2503477.png)

![5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B2503480.png)

![5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2503486.png)

![N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503488.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2503491.png)